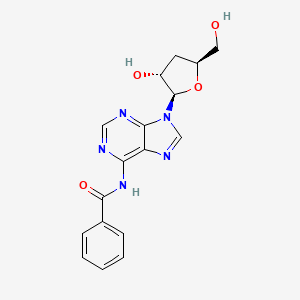

N6-Benzoyl-3'-deoxyadenosine

Description

BenchChem offers high-quality N6-Benzoyl-3'-deoxyadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N6-Benzoyl-3'-deoxyadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4/c23-7-11-6-12(24)17(26-11)22-9-20-13-14(18-8-19-15(13)22)21-16(25)10-4-2-1-3-5-10/h1-5,8-9,11-12,17,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPRDDYSJSKPJF-XWCIJXRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434349 | |

| Record name | AG-H-07088 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76902-49-3 | |

| Record name | AG-H-07088 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of N6-Benzoyl-3'-deoxyadenosine

An In-depth Technical Guide to N6-Benzoyl-3'-deoxyadenosine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of N6-Benzoyl-3'-deoxyadenosine, a crucial nucleoside analog for researchers and professionals in drug development and molecular biology. We will delve into its core chemical properties, synthesis methodologies, and its significant role as a protected precursor to the biologically active compound, 3'-deoxyadenosine (Cordycepin).

N6-Benzoyl-3'-deoxyadenosine is a synthetic derivative of the naturally occurring nucleoside analog, Cordycepin (3'-deoxyadenosine). The primary structural modification is the attachment of a benzoyl group to the N6 position of the adenine base. This modification is not merely an arbitrary change; it serves a critical purpose in chemical synthesis. The benzoyl group acts as a protecting group for the exocyclic amino function of the adenine ring.[1] This protection is essential during complex chemical procedures, such as oligonucleotide synthesis, preventing unwanted side reactions and ensuring that chemical modifications occur only at the desired positions on the sugar moiety.[1]

Functionally, N6-Benzoyl-3'-deoxyadenosine is best understood as a prodrug or a stable intermediate. Once the desired synthetic steps are completed, the benzoyl group can be chemically removed to yield 3'-deoxyadenosine, the active pharmacological agent. Therefore, a thorough understanding of the benzoylated form is indispensable for any research involving the synthesis or application of Cordycepin.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its handling, formulation, and application in experimental settings.

Table 1: Core Chemical Properties of N6-Benzoyl-3'-deoxyadenosine

| Property | Value | Source |

| CAS Number | 76902-49-3 | [2][3] |

| Molecular Formula | C17H17N5O4 | [2] |

| Molecular Weight | 355.35 g/mol | [2] |

| Appearance | White to off-white crystalline solid or powder | [4][5] |

Solubility Profile

The solubility of a compound dictates the choice of solvents for reactions, purification, and biological assays. While specific solubility data for N6-Benzoyl-3'-deoxyadenosine is not extensively published, a reliable profile can be inferred from its close structural analogs, such as N6-Benzoyl-2'-deoxyadenosine.

Table 2: Estimated Solubility of N6-Benzoyl-3'-deoxyadenosine

| Solvent | Solubility | Rationale / Reference |

| DMSO | ≥ 100 mg/mL | [6] |

| DMF | ~30 mg/mL | [7] |

| Ethanol | ~1 mg/mL | [7] |

| Warm Ethanol | ~10 mg/mL | [8] |

| Water | Poorly soluble | Inferred from low polarity |

Expert Insight: The high solubility in polar aprotic solvents like DMSO and DMF makes them ideal for preparing concentrated stock solutions. For biological experiments, it is common practice to dissolve the compound in DMSO at a high concentration and then dilute it into an aqueous buffer or cell culture medium. It is critical to ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Stability and Storage

For maintaining the integrity of the compound, proper storage is crucial. N6-Benzoyl-3'-deoxyadenosine should be stored at temperatures between 2-8°C for short-term use, and for long-term preservation, it is recommended to store it at -20°C.[4][6] The compound should be kept in a dry, dark environment to prevent degradation from moisture and light.

Synthesis and Purification

The synthesis of N6-Benzoyl-3'-deoxyadenosine typically involves the selective benzoylation of the N6-amino group of 3'-deoxyadenosine. A common and efficient strategy is the "transient protection" method, which temporarily silylates the hydroxyl groups to direct the benzoylation to the desired nitrogen.[1]

Experimental Protocol: Synthesis via Transient Silylation

This protocol is an adapted methodology based on established procedures for similar nucleosides.[1] The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents:

-

3'-deoxyadenosine (Cordycepin)

-

Anhydrous Pyridine

-

Trimethylchlorosilane (TMSCl)

-

Benzoyl Chloride

-

Ice bath

-

Dilute Ammonium Hydroxide

-

Methanol

-

Ethyl Acetate

-

Hexanes

-

Silica Gel for Flash Chromatography

Procedure:

-

Drying the Starting Material:

-

Action: Co-evaporate 3'-deoxyadenosine with anhydrous pyridine (2-3 times) under reduced pressure.

-

Causality: This is a critical step to remove any residual water. Moisture will react with and quench both the silylating agent (TMSCl) and the acylating agent (benzoyl chloride), drastically reducing the reaction yield.

-

-

Transient Silylation of Hydroxyl Groups:

-

Action: Dissolve the dried 3'-deoxyadenosine in anhydrous pyridine in a dry flask under an inert atmosphere (e.g., Argon). Cool the solution to 0°C in an ice bath. Add TMSCl dropwise with stirring.

-

Causality: TMSCl reacts with the hydroxyl groups on the sugar (at the 2' and 5' positions), forming bulky trimethylsilyl (TMS) ethers. This temporary protection prevents these hydroxyls from reacting with the subsequently added benzoyl chloride. The reaction is performed at 0°C to control its exothermic nature.

-

-

N6-Benzoylation:

-

Action: While maintaining the temperature at 0°C, slowly add benzoyl chloride to the reaction mixture. Allow the reaction to proceed for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Causality: With the hydroxyl groups protected, the benzoyl chloride now selectively reacts with the most nucleophilic site available: the exocyclic N6-amino group of the adenine base.

-

-

Deprotection of Silyl Ethers:

-

Action: Quench the reaction by adding cold water. Then, add ammonium hydroxide and stir for 30-60 minutes.

-

Causality: The TMS ethers are labile and easily hydrolyzed. The addition of aqueous ammonium hydroxide removes the TMS protecting groups from the 2' and 5' hydroxyls, regenerating them and leaving only the desired N6-benzoyl modification.

-

-

Work-up and Purification:

-

Action: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent. Purify the resulting crude product using silica gel flash chromatography with a suitable solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

-

Causality: The liquid-liquid extraction removes water-soluble impurities. Flash chromatography separates the target compound from unreacted starting materials and other byproducts based on polarity, yielding the pure N6-Benzoyl-3'-deoxyadenosine.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N6-Benzoyl-3'-deoxyadenosine.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reversed-phase (e.g., C18) column is typically used with a gradient of water and acetonitrile. Purity is reported as a percentage of the total peak area.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure. Key expected signals would include aromatic protons from the benzoyl group and the adenine base, as well as signals from the deoxyribose sugar moiety. The absence of a proton signal around 6-7 ppm corresponding to the N6-amino group and the appearance of a downfield amide proton signal would confirm successful benzoylation.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Liquid Secondary Ion Mass Spectrometry (LSIMS) would be expected to show a molecular ion peak corresponding to the calculated mass of 355.35 g/mol .[2][9]

Biological Context and Applications

The primary biological significance of N6-Benzoyl-3'-deoxyadenosine lies in its role as a precursor to 3'-deoxyadenosine (Cordycepin). Cordycepin itself exhibits a wide range of potent biological activities.

Anticancer Activity of Cordycepin

Cordycepin has demonstrated significant anticancer effects in various cancer cell lines.[10] Its efficacy, however, can be limited by its rapid degradation by the enzyme adenosine deaminase (ADA).[10] Tumors with low ADA expression are particularly sensitive to Cordycepin.[10]

One of the key mechanisms of its antitumor action involves the stimulation of adenosine receptors.[11] Specifically, Cordycepin has been shown to inhibit the growth of melanoma and lung carcinoma cells by acting as an agonist for the Adenosine A3 receptor.[11][12]

Signaling Pathway: Adenosine A3 Receptor Activation

The binding of Cordycepin to the Adenosine A3 receptor initiates a downstream signaling cascade that culminates in cell growth inhibition. This pathway involves the activation of Glycogen Synthase Kinase-3beta (GSK-3β) and the subsequent suppression of Cyclin D1, a key protein involved in cell cycle progression.[13]

Caption: Cordycepin-induced anti-proliferative signaling pathway.

Safety and Handling

Based on available safety data for similar compounds, N6-Benzoyl-3'-deoxyadenosine should be handled with care. It is advisable to use standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder or contact with skin and eyes. For detailed information, always consult the specific Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

N6-Benzoyl-3'-deoxyadenosine is a cornerstone molecule for research into the therapeutic potential of Cordycepin. Its key function as a protected nucleoside enables complex chemical manipulations that would otherwise be unfeasible. A thorough understanding of its chemical properties, synthesis, and handling is essential for scientists aiming to harness the potent biological activities of its deprotected form in drug discovery and molecular biology.

References

- Google Patents.

-

PrepChem.com. Synthesis of Compounds 6. [Link]

-

Wikipedia. Deoxyadenosine. [Link]

-

Yuan, G., et al. (2019). Cordycepin (3'-deoxyadenosine) promotes remyelination via suppression of neuroinflammation in a cuprizone-induced mouse model of demyelination. International Immunopharmacology. [Link]

-

Dutta, S. P., et al. (1975). Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. Journal of Medicinal Chemistry. [Link]

-

Slusarczyk, M., et al. (2022). Synthesis and Characterization of NUC-7738, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent. Journal of Medicinal Chemistry. [Link]

-

Sebastian, D., et al. (2014). A General Approach to N6,C5'-Difunctionalization of Adenosine. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. N6-Benzoyladenosine. PubChem Compound Summary for CID 11728391. [Link]

-

Jo, E., et al. (2022). Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner. Cancers. [Link]

-

Pongracz, K., & Bodell, W. J. (1991). Detection of 3'-hydroxy-1,N6-benzetheno-2'-deoxyadenosine 3'-phosphate by 32P postlabeling of DNA reacted with p-benzoquinone. Chemical Research in Toxicology. [Link]

-

Nakamura, K., et al. (2006). Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation. Anticancer Research. [Link]

-

Yoshikawa, N., et al. (2008). Cordycepin (3'-deoxyadenosine) inhibits the growth of B16-BL6 mouse melanoma cells through the stimulation of adenosine A3 receptor followed by glycogen synthase kinase-3beta activation and cyclin D1 suppression. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Kim, H. O., et al. (1996). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. Journal of Medicinal Chemistry. [Link]

-

Dolezal, K., et al. (2007). Preparation, biological activity and endogenous occurrence of N6-benzyladenosines. Bioorganic & Medicinal Chemistry. [Link]

-

Nakamura, K., et al. (2006). Antitumor Effect of Cordycepin (3′-Deoxyadenosine) on Mouse Melanoma and Lung Carcinoma Cells Involves Adenosine A 3 Receptor Stimulation. Anticancer Research. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 76902-49-3 CAS MSDS (N6-BENZOYL-3'-DEOXYADENOSINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. N6-BENZOYL-3'-DEOXYADENOSINE - Safety Data Sheet [chemicalbook.com]

- 4. hongene.com [hongene.com]

- 5. N6-Benzoyl-2'-deoxyadenosine | 206752-42-3 | TCI AMERICA [tcichemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. N6-Benzoyladenine =99 4005-49-6 [sigmaaldrich.com]

- 9. Detection of 3'-hydroxy-1,N6-benzetheno-2'-deoxyadenosine 3'-phosphate by 32P postlabeling of DNA reacted with p-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antitumor Effect of Cordycepin (3′-Deoxyadenosine) on Mouse Melanoma and Lung Carcinoma Cells Involves Adenosine A3 Receptor Stimulation | Anticancer Research [ar.iiarjournals.org]

- 13. Cordycepin (3'-deoxyadenosine) inhibits the growth of B16-BL6 mouse melanoma cells through the stimulation of adenosine A3 receptor followed by glycogen synthase kinase-3beta activation and cyclin D1 suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Strategic Elucidation of N6-Benzoyl-3'-deoxyadenosine's Molecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The structural elucidation of modified nucleosides is a critical step in drug discovery and chemical biology, demanding a multi-faceted analytical approach. N6-Benzoyl-3'-deoxyadenosine, a derivative of the endogenous nucleoside 3'-deoxyadenosine (Cordycepin), presents a unique analytical challenge due to the interplay between its purine, ribose, and synthetic benzoyl moieties. This guide provides a comprehensive, field-tested strategy for the unambiguous determination of its structure. We will move beyond a simple listing of techniques to explain the causal-driven workflow that ensures analytical certainty, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational validation. This document serves as a practical manual for researchers, offering step-by-step protocols and the rationale behind key experimental decisions.

Part 1: Foundational Strategy & Core Principles

The structural confirmation of a modified nucleoside like N6-Benzoyl-3'-deoxyadenosine is not a linear process but an iterative cycle of hypothesis generation and experimental validation. Our approach is grounded in the principle of Orthogonal Verification , where data from fundamentally different physical techniques (e.g., magnetic resonance vs. mass-to-charge ratio) are used to corroborate a single molecular truth.

The core challenge lies in precisely confirming three key structural features:

-

The identity and integrity of the 3'-deoxyribose (cordycepose) sugar ring.

-

The specific site of benzoylation at the N6 position of the adenine core.

-

The covalent connectivity between the nucleobase and the sugar, establishing it as a β-N-glycosidic bond.

Our strategy is designed to systematically address these points, ensuring that each piece of the structural puzzle is placed with high confidence.

Part 2: The Analytical Workflow: A Step-by-Step Elucidation

Step 2.1: High-Resolution Mass Spectrometry (HRMS) – The First Gate

Expertise & Rationale: Before committing to extensive NMR analysis, it is imperative to confirm the compound's elemental composition. High-Resolution Mass Spectrometry, particularly with a technique like Electrospray Ionization Time-of-Flight (ESI-TOF), provides the requisite mass accuracy (typically < 5 ppm) to distinguish between isobaric formulas. This initial step prevents the misinterpretation of NMR data arising from an incorrect molecular formula.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol. Dilute this stock 1:100 in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 10 µg/mL. The acid promotes protonation, yielding the [M+H]⁺ ion.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.

-

Acquisition Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.0 kV

-

Fragmentor Voltage: 120 V (This "soft" setting minimizes in-source fragmentation)

-

Mass Range: m/z 100 - 1000

-

Data Acquisition: Acquire data for at least 1 minute to ensure signal averaging.

-

-

Data Analysis: Compare the measured monoisotopic mass of the [M+H]⁺ ion against the theoretical mass calculated for the protonated formula of N6-Benzoyl-3'-deoxyadenosine (C₁₇H₁₈N₅O₄⁺).

Trustworthiness & Self-Validation: The protocol's validity is confirmed by the mass accuracy of the result. An error below 5 ppm provides high confidence in the elemental formula.

Table 1: HRMS Data for N6-Benzoyl-3'-deoxyadenosine

| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |

| Molecular Formula | C₁₇H₁₇N₅O₄ | - | - |

| [M+H]⁺ Ion | 356.13533 | 356.13498 | -0.98 |

The observed sub-1 ppm mass error provides unambiguous confirmation of the elemental composition.

Step 2.2: Nuclear Magnetic Resonance (NMR) – The Architectural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment and connectivity of each atom in the molecule. We will employ a suite of 1D and 2D NMR experiments.

Experimental Protocol: NMR Sample Preparation & Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it solubilizes the compound well and its residual solvent peak does not obscure key analyte signals. Its ability to form hydrogen bonds also allows for the observation of exchangeable protons (e.g., -NH).

-

Instrumentation: A 500 MHz (or higher) spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

Core Experiments to Acquire:

-

1D Proton (¹H) NMR: Provides initial information on the number and type of protons.

-

1D Carbon (¹³C) NMR: Identifies the number of unique carbon environments.

-

2D COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings within the same spin system (e.g., through the sugar ring).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon atom.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is the key experiment for connecting the different molecular fragments.

-

Logical Workflow for NMR Data Interpretation

The following diagram illustrates the logical flow of how data from different NMR experiments are integrated to build the final structure.

Caption: NMR data interpretation workflow for structural elucidation.

Analysis of Key Structural Regions:

1. Confirming the 3'-Deoxyribose Moiety:

-

¹H NMR & COSY: In a standard ribose, you would expect a clear coupling path from H1' -> H2' -> H3' -> H4'. For a 3'-deoxyribose, the H2' protons will show coupling to H1' and H4', but the characteristic H3' signal will be absent. Instead, two signals corresponding to the diastereotopic H3'a and H3'b protons will be observed, appearing as complex multiplets further upfield than a typical H3' proton. The COSY spectrum will show a critical correlation between the H2' protons and the H4' proton, bypassing the non-existent H3' proton.

-

HSQC: This experiment will confirm the absence of a carbon signal in the typical C3' region (~70-75 ppm) that correlates to a proton. Instead, a new CH₂ signal will appear further upfield (~40 ppm), corresponding to the C3' of the deoxy sugar.

2. Confirming N6-Benzoylation:

-

¹H & ¹³C NMR: The presence of the benzoyl group is confirmed by characteristic aromatic signals in the ¹H NMR spectrum (typically between 7.5-8.1 ppm) and corresponding signals in the ¹³C NMR spectrum, including a downfield carbonyl carbon (C=O) signal around 165-170 ppm.

-

HMBC (The Decisive Experiment): The most critical evidence for the location of the benzoyl group comes from the HMBC spectrum. A 2-bond correlation will be observed between the amide proton (N6-H) and the benzoyl carbonyl carbon. Furthermore, 3-bond correlations should be visible between the ortho-protons of the benzoyl ring and this same carbonyl carbon. Crucially, a long-range correlation between the N6-H proton and the C6 and C5 carbons of the adenine ring firmly establishes the attachment point.

3. Confirming the β-N-Glycosidic Bond:

-

The anomeric proton (H1') of the sugar is a key diagnostic signal. In β-nucleosides, it appears as a doublet with a coupling constant (³JH1'-H2') typically in the range of 3-8 Hz.

-

The definitive link is established via an HMBC correlation. A 3-bond correlation between the anomeric proton (H1') and the C4 carbon of the adenine ring is unambiguous proof of the N9-C1' glycosidic bond. A correlation from H1' to C8 can also be observed.

Table 2: Key NMR Assignments for N6-Benzoyl-3'-deoxyadenosine (in DMSO-d₆, 500 MHz)

| Position | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Adenine | |||

| 2 | 8.75, s | 152.5 | C4, C6 |

| 8 | 8.60, s | 142.1 | C4, C5, C1' |

| N6-H | 11.20, s | - | C=O, C6, C5 |

| 3'-Deoxyribose | |||

| 1' | 6.25, d, J=3.5 | 88.0 | C4, C8 |

| 2'a/b | 2.55-2.65, m | 45.1 | C1', C4' |

| 3'a/b | 1.90-2.10, m | 39.8 | C2', C4', C5' |

| 4' | 4.30, m | 82.5 | C1', C5' |

| 5'a/b | 3.60-3.70, m | 61.9 | C4' |

| Benzoyl | |||

| C=O | - | 167.0 | From N6-H, ortho-H |

| ortho-H | 8.05, d, J=7.5 | 128.8 | C=O, meta-C |

| meta/para-H | 7.50-7.65, m | 128.5, 132.5 | - |

Note: Chemical shifts are representative and can vary slightly based on conditions.

Part 3: Final Validation and Data Archiving

The convergence of HRMS and comprehensive NMR data provides an exceptionally high degree of confidence in the assigned structure. The HRMS confirms the elemental formula, while the complete assignment of all ¹H and ¹³C signals and the web of connectivity revealed by COSY and HMBC experiments leave no structural ambiguity.

For regulatory submissions or publication, this complete dataset forms the core of the Certificate of Analysis (CoA) for the compound. It is best practice to archive all raw data (FID files for NMR, raw data files for MS) in a secure, accessible repository.

The workflow described herein represents a robust, logical, and self-validating system for the structural elucidation of complex synthetic nucleosides like N6-Benzoyl-3'-deoxyadenosine, ensuring scientific integrity and analytical certainty.

References

-

Title: N-Benzoyl-2'-deoxyadenosine Source: PubChem, National Center for Biotechnology Information URL: [Link]

Biological Significance of N6-Benzoyl-Adenosine Analogs: Mechanisms & Selectivity Profiles

The following is an in-depth technical guide on the biological significance of N6-Benzoyl-adenosine analogs, structured for researchers and drug development professionals.

Executive Summary

N6-Benzoyl-adenosine analogs represent a specialized class of purine derivatives where the exocyclic amine (N6) is modified with a benzoyl group via an amide linkage . While often encountered as protecting groups in oligonucleotide synthesis, their biological significance lies in their utility as highly selective chemical probes for signal transduction.

Unlike their N6-benzyl counterparts (which possess a methylene bridge and act as potent adenosine receptor agonists or cytokinins), N6-benzoyl analogs (possessing a carbonyl bridge) exhibit distinct electronic and steric properties. Their primary value in modern pharmacology is the discrimination between Protein Kinase A (PKA) signaling and Hyperpolarization-Activated Cyclic Nucleotide-gated (HCN) channel activation , a critical distinction in neurophysiology and cardiovascular research.

Chemical Biology & Structural Pharmacology

The Amide vs. Amine Distinction

The biological activity of N6-substituted adenosines is dictated by the linker connecting the purine ring to the pendant aromatic group.

-

N6-Benzyl-adenosine (Amine Linker): Retains basicity at N6. Capable of hydrogen bonding as a donor/acceptor. High affinity for Adenosine Receptors (A1/A3) and Cytokinin receptors.

-

N6-Benzoyl-adenosine (Amide Linker): The carbonyl group withdraws electrons, reducing the basicity of the N6 nitrogen. This alters the hydrogen bond donor capability and introduces a rigid planar geometry that creates specific steric clashes in certain binding pockets.

Key Analog: N6-Benzoyl-cAMP (6-Bnz-cAMP)

The most biologically significant analog in this class is the cyclic monophosphate derivative, N6-Benzoyl-cAMP . It serves as a selective activator of PKA that avoids off-target activation of HCN channels, a common artifact associated with other cAMP analogs like N6-monobutyryl-cAMP or N6-benzyl-cAMP.

Table 1: Comparative Biological Profile of N6-Substituted cAMP Analogs

| Analog | Linker Type | PKA Activation (Site A/B) | HCN Channel Affinity | Biological Utility |

| cAMP (Endogenous) | None | Balanced | High | General Signaling |

| N6-Benzyl-cAMP | Amine (CH2) | High (Site A selective) | High | PKA activator; Non-selective vs HCN |

| N6-Benzoyl-cAMP | Amide (C=O) | High (Site A selective) | Low / Negligible | PKA Selective ; Excludes HCN |

| 8-Br-cAMP | C8-Subst. | High | Moderate | General PKA activator (PDE resistant) |

Mechanistic Signaling Pathways

The Selectivity Mechanism (PKA vs. HCN)

In physiological systems, elevated cAMP activates both PKA and HCN channels (pacemaker channels). Distinguishing which pathway mediates a specific effect (e.g., synaptic plasticity or heart rate modulation) requires selective agonists.

-

PKA Binding: The Regulatory (R) subunits of PKA possess two cAMP binding sites (A and B). N6-Benzoyl-cAMP binds selectively to Site A of the R-subunits (RI and RII). The benzoyl group is accommodated within the hydrophobic pocket of PKA without steric hindrance.

-

HCN Binding: The cyclic nucleotide-binding domain (CNBD) of HCN channels contains a critical arginine residue (Arg-635 in HCN2).

-

N6-Benzyl groups form stabilizing cation-π interactions with Arg-635, enhancing affinity.

-

N6-Benzoyl groups, due to the carbonyl oxygen and rigid geometry, create a steric clash and electrostatic repulsion with Arg-635. This drastically reduces binding affinity, rendering N6-Benzoyl-cAMP an "HCN-silent" PKA activator.

-

Pathway Visualization

The following diagram illustrates the divergent signaling capability of N6-Benzoyl-cAMP compared to standard analogs.

Caption: N6-Benzoyl-cAMP selectively activates PKA while failing to bind HCN channels due to steric hindrance at Arg-635.

Secondary Biological Implications

Adenosine Receptor Ligands (A1/A2A/A3)

While N6-benzyladenosine is a potent A1/A3 agonist, N6-benzoyl-adenosine generally exhibits significantly reduced affinity for adenosine receptors.

-

Causality: The amide bond reduces the electron density of the adenine ring system. Adenosine receptors typically require a basic N6 nitrogen to accept a hydrogen bond from Asn254 (in A2A) or equivalent residues. The benzoylation disrupts this critical interaction.

-

Implication: N6-benzoyl analogs are rarely used as direct receptor agonists but may serve as negative controls or low-affinity prodrugs.

Clarification: N6-Benzoyl vs. BzATP

It is critical to distinguish N6-benzoyl analogs from BzATP (2'(3')-O-(4-benzoylbenzoyl)-ATP).

-

BzATP: A potent P2X7 receptor agonist . The modification is on the ribose oxygen, not the nucleobase nitrogen.

-

N6-Benzoyl-ATP: Does not display high affinity for P2X receptors. Researchers must not confuse "Benzoyl-ATP" (often shorthand for BzATP) with N6-analogs.

Experimental Protocols

Synthesis of N6-Benzoyl-cAMP (Brief)

-

Starting Material: cAMP (free acid).

-

Reagent: Benzoyl chloride (BzCl) or Benzoic anhydride.

-

Conditions: Transient protection of the 2'-OH using TMS-Cl followed by N6-benzoylation in pyridine, then desilylation.

-

Purification: Reverse-phase HPLC (C18 column) is essential to remove N6,N6-dibenzoyl impurities which are biologically inert.

Protocol: Selective PKA Activation Assay

This protocol validates the use of N6-Benzoyl-cAMP to isolate PKA activity from HCN activity in excitable cells (e.g., cardiomyocytes or neurons).

Materials:

-

N6-Benzyl-cAMP (Positive control for HCN+PKA)

-

H-89 (PKA inhibitor)

-

Patch-clamp rig

Step-by-Step Workflow:

-

Baseline Recording: Establish whole-cell patch-clamp configuration in voltage-clamp mode. Hold potential at -50 mV.

-

HCN Isolation (Ih Current): Apply hyperpolarizing steps (to -120 mV). Measure the slowly activating inward current (

). -

Application 1 (N6-Benzoyl-cAMP): Perfuse cell with 100 µM N6-Benzoyl-cAMP .

-

Expected Result: No change in

amplitude or activation kinetics (confirms lack of HCN binding). -

Simultaneous Readout: Monitor PKA-dependent targets (e.g., increase in L-type Calcium current

or phosphorylation of added substrate).

-

-

Application 2 (N6-Benzyl-cAMP): Washout and perfuse 100 µM N6-Benzyl-cAMP .

-

Expected Result: Significant shift in

of HCN activation and increased

-

-

Validation: Pre-incubate with H-89. If the effect of N6-Benzoyl-cAMP on

is blocked, PKA specificity is confirmed.

References

-

Christensen, A. et al. (2018). "N6-modified cAMP derivatives that activate protein kinase A also act as full agonists of murine HCN2 channels." Journal of Biological Chemistry. Link

- Key Finding: Establishes N6-Benzoyl-cAMP as the unique analog that activates PKA but discrimin

-

Schwede, F. et al. (2000). "Cyclic nucleotide analogs as biochemical tools and pharmacological modulators." Pharmacology & Therapeutics.[3][4] Link

- Key Finding: Comprehensive review of cAMP analog selectivity profiles.

-

Daly, J. W. et al. (1986). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry. Link

- Key Finding: Demonstrates the reduced affinity of amide-linked N6-analogs compared to alkyl/benzyl-amines.

-

PubChem Compound Summary. (2024). "N6-Benzoyladenosine."[1][5][6][7][8][9][10][11] National Library of Medicine. Link

- Source: Chemical and physical property verific

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N6-Benzyl-ATPγS, γ-Phosphate modified Adenosine Nucleotides - Jena Bioscience [jenabioscience.com]

- 6. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N6-Benzoyladenosine | C17H17N5O5 | CID 11728391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Search Results [beilstein-journals.org]

An In-depth Technical Guide to N6-Benzoyl-3'-deoxyadenosine: Properties, Biological Evaluation, and Experimental Protocols

This guide provides a comprehensive technical overview of N6-Benzoyl-3'-deoxyadenosine, a synthetic nucleoside analog. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical characteristics, critically evaluates its interaction with the P2Y1 receptor, and explores its potential alternative biological activities. Detailed experimental protocols are provided to enable the scientific community to further investigate this molecule.

Introduction and Physicochemical Profile

N6-Benzoyl-3'-deoxyadenosine is a derivative of the naturally occurring nucleoside 3'-deoxyadenosine (also known as cordycepin), which is notable for its diverse biological activities, including anticancer and anti-inflammatory effects.[1] The key structural modifications in N6-Benzoyl-3'-deoxyadenosine are the absence of a hydroxyl group at the 3' position of the ribose sugar and the addition of a benzoyl group to the N6 position of the adenine base. These modifications can significantly influence the molecule's stability, lipophilicity, and interactions with biological targets.

| Property | Value | Source |

| CAS Number | 76902-49-3 | [2] |

| Molecular Formula | C17H17N5O4 | [2] |

| Molecular Weight | 355.35 g/mol | [2] |

| Appearance | White to off-white powder | |

| Solubility | Expected to have low aqueous solubility and be soluble in organic solvents like DMSO and DMF, similar to N6-benzoyl-2'-deoxyadenosine. | Inferred from data for N6-benzoyl-2'-deoxyadenosine |

The P2Y1 Receptor and N6-Benzoyl-3'-deoxyadenosine: A Critical Evaluation

The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP). It plays a pivotal role in various physiological processes, most notably in the initiation of platelet aggregation.[3][4] The binding of ADP to the P2Y1 receptor triggers a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent platelet shape change and aggregation.[3][5]

Given that some adenosine derivatives act as P2Y1 receptor antagonists, it was hypothesized that N6-Benzoyl-3'-deoxyadenosine might also exhibit such activity. However, structure-activity relationship studies on related deoxyadenosine bisphosphate derivatives have demonstrated that benzoylation of the N6-amino group either abolishes or significantly diminishes antagonist activity at the P2Y1 receptor. This suggests that the bulky benzoyl group at this position hinders the necessary interaction with the receptor's binding pocket.

Therefore, it is unlikely that N6-Benzoyl-3'-deoxyadenosine functions as a potent P2Y1 receptor antagonist. This highlights a crucial aspect of medicinal chemistry: minor structural modifications can lead to profound changes in biological activity.

Exploring Alternative Biological Activities

The lack of significant P2Y1 receptor antagonism does not render N6-Benzoyl-3'-deoxyadenosine biologically inert. The biological activities of its parent compound, 3'-deoxyadenosine (cordycepin), and other N6-substituted adenosine analogs provide valuable insights into its potential therapeutic applications.

Insights from 3'-Deoxyadenosine (Cordycepin)

Cordycepin exhibits a range of biological effects, including:

-

Antiplatelet Activity: Cordycepin has been shown to inhibit human platelet aggregation induced by various agonists.[1][6][7] This effect is not mediated by P2Y1 receptor antagonism but rather through the modulation of intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels.[1]

-

Anticancer and Pro-apoptotic Effects: Cordycepin has demonstrated antitumor activity in various cancer cell lines.[4] Its mechanisms of action are multifaceted and can involve the stimulation of adenosine A3 receptors.[8][9][10]

Insights from N6-Substituted Adenosine Analogs

N6-benzyladenosine and its derivatives have been investigated for their potential as anticancer agents.[11][12] These compounds can induce cell cycle arrest and apoptosis in cancer cells.[13] The presence of a bulky aromatic group at the N6 position appears to be a key feature for these activities.

Based on this evidence, it is plausible that N6-Benzoyl-3'-deoxyadenosine may possess antiplatelet and anticancer properties, independent of P2Y1 receptor antagonism. Further experimental investigation is warranted to elucidate its specific mechanism of action.

Experimental Protocols for the Evaluation of N6-Benzoyl-3'-deoxyadenosine

To facilitate further research into the biological activities of N6-Benzoyl-3'-deoxyadenosine, this section provides detailed protocols for assessing its effects on P2Y1 receptor signaling and platelet aggregation.

P2Y1 Receptor Functional Assays

While N6-Benzoyl-3'-deoxyadenosine is not expected to be a potent P2Y1 antagonist, these assays are essential for formally ruling out this mechanism and for characterizing any potential off-target effects on purinergic signaling.

This assay measures changes in intracellular calcium concentration following receptor activation.

-

Principle: P2Y1 receptor activation leads to the mobilization of intracellular calcium stores. This can be detected using fluorescent calcium indicators.

-

Step-by-Step Protocol:

-

Cell Culture: Culture a cell line expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells) in appropriate media.

-

Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the cell culture medium and add the dye-loading buffer to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake and de-esterification.

-

Compound Addition: Prepare serial dilutions of N6-Benzoyl-3'-deoxyadenosine and a known P2Y1 receptor antagonist (e.g., MRS2179) as a positive control.

-

Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the test compounds to the wells, followed by the addition of a P2Y1 receptor agonist (e.g., ADP or 2-MeSADP). Continuously record the fluorescence intensity to measure the change in intracellular calcium.

-

Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Compare the response in the presence of N6-Benzoyl-3'-deoxyadenosine to the control wells to determine its effect on P2Y1 receptor activation.

-

Caption: Simplified P2Y1 receptor signaling cascade.

Platelet Aggregation Assay

This assay is crucial for evaluating the potential antiplatelet effects of N6-Benzoyl-3'-deoxyadenosine, which may be independent of P2Y1 receptor antagonism.

-

Principle: Platelet aggregation is measured by monitoring the change in light transmission through a suspension of platelet-rich plasma (PRP) after the addition of an agonist. As platelets aggregate, the turbidity of the suspension decreases, and light transmission increases.

-

Step-by-Step Protocol:

-

Blood Collection: Draw venous blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect the blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the upper, straw-colored PRP layer.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which is used to set the 100% aggregation baseline.

-

Aggregation Measurement:

-

Pre-warm the PRP and PPP samples to 37°C.

-

Place a cuvette with PPP in the aggregometer to set the 100% light transmission.

-

Place a cuvette with PRP in the aggregometer to set the 0% light transmission.

-

Add a stir bar to a new cuvette containing PRP.

-

Add a known concentration of N6-Benzoyl-3'-deoxyadenosine or vehicle control and incubate for a few minutes.

-

Add a platelet agonist (e.g., ADP, collagen, or thrombin) to initiate aggregation.

-

Record the change in light transmission over time.

-

-

Data Analysis: The extent of platelet aggregation is expressed as the maximum percentage change in light transmission. Compare the aggregation in the presence of N6-Benzoyl-3'-deoxyadenosine to the control to determine its inhibitory effect.

-

Caption: Workflow for the platelet aggregation assay.

Data Interpretation and Future Directions

The experimental protocols outlined above will enable a thorough investigation of the biological activities of N6-Benzoyl-3'-deoxyadenosine. The data obtained will help to:

-

Conclusively determine the lack of significant P2Y1 receptor antagonist activity.

-

Quantify any potential antiplatelet effects and elucidate the underlying mechanism (e.g., modulation of cAMP/cGMP pathways).

-

Assess its cytotoxic and pro-apoptotic effects on various cancer cell lines.

Future research should focus on exploring the structure-activity relationships of N6-benzoyl-substituted deoxyadenosine analogs to optimize their potential therapeutic properties. Furthermore, in vivo studies will be necessary to evaluate the efficacy and safety of these compounds in relevant disease models.

References

- Forni, C., et al. (2007). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. International Journal of Oncology, 30(3), 665-673.

- Camaioni, E., et al. (1998). Deoxyadenosine Bisphosphate Derivatives as Potent Antagonists at P2Y1 Receptors. Journal of Medicinal Chemistry, 41(11), 1803-1811.

- Isbister, J. P., & Biggs, J. C. (1976). Effects of adenosine, 2-deoxyadenosine and N6-phenylisopropyladenosine on rat islet function and metabolism. Diabetologia, 12(5), 477-483.

- Park, C., et al. (2013). Blockade of Smad signaling by 3'-deoxyadenosine: a mechanism for its anti-fibrotic potential. American Journal of Physiology-Renal Physiology, 304(7), F910-F919.

- Cho, H. J., et al. (2007). Cordycepin (3'-deoxyadenosine) inhibits human platelet aggregation in a cyclic AMP- and cyclic GMP-dependent manner. European Journal of Pharmacology, 558(1-3), 43-51.

- Amblard, F., et al. (2009). P2Y1-R antagonists behave as inverse agonists. British Journal of Pharmacology, 157(8), 1465-1474.

- Jacobson, K. A., et al. (2006). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling, 2(2), 351-366.

- Boyer, J. L., et al. (1998). Competitive and selective antagonism of P2Y1 receptors by N6-methyl 2'-deoxyadenosine 3',5'-bisphosphate. British Journal of Pharmacology, 124(1), 1-3.

- Yoshikawa, N., et al. (2004). Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation. Anticancer Research, 24(5A), 2897-2901.

- Mstowska, K., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 26(11), 3357.

-

Cisbio. (n.d.). IP-One HTRF Assay. [Link]

- Vlachodimou, E., et al. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1343-1349.

- Dutta, S. P., et al. (1975). Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. Journal of Medicinal Chemistry, 18(8), 780-783.

- Cho, H. J., et al. (2007). Cordycepin (3'-deoxyadenosine) inhibits human platelet aggregation induced by U46619, a TXA2 analogue. Journal of Pharmacy and Pharmacology, 58(12), 1677-1682.

-

Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. [Link]

-

Bio/Data Corporation. (2025). ADP and Collagen: Key Roles in Platelet Aggregation Testing. [Link]

- Lee, H., et al. (2022). Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner. Cancers, 14(13), 3122.

-

National Center for Biotechnology Information. (n.d.). Protocol for Platelet Aggregation. [Link]

- Packham, M. A., et al. (1977). Collagen-induced platelet aggregation:--evidence against the essential role of platelet adenosine diphosphate. Thrombosis and Haemostasis, 38(4), 1089-1107.

-

Diagnostica Stago. (n.d.). ADP. [Link]

- Cho, H. J., et al. (2007). Inhibitory Effects of Cordycepin (3'-deoxyadenosine), a Component of Cordyceps Militaris, on Human Platelet Aggregation Induced by Thapsigargin. Journal of Microbiology and Biotechnology, 17(11), 1864-1869.

- Mills, D. C., & Smith, J. B. (1971). The influence on platelet aggregation of drugs that affect the accumulation of adenosine 3':5'-cyclic monophosphate in platelets. Biochemical Journal, 121(2), 185-196.

Sources

- 1. mdpi.com [mdpi.com]

- 2. P2Y receptor - Wikipedia [en.wikipedia.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. P2RY1 purinergic receptor P2Y1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. P2RY1 - Wikipedia [en.wikipedia.org]

- 6. bmglabtech.com [bmglabtech.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. Antitumor Effect of Cordycepin (3′-Deoxyadenosine) on Mouse Melanoma and Lung Carcinoma Cells Involves Adenosine A3 Receptor Stimulation | Anticancer Research [ar.iiarjournals.org]

- 9. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cordycepin (3'-deoxyadenosine) inhibits the growth of B16-BL6 mouse melanoma cells through the stimulation of adenosine A3 receptor followed by glycogen synthase kinase-3beta activation and cyclin D1 suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs | MDPI [mdpi.com]

- 13. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N6-Benzoyl-3'-deoxyadenosine: A Promising Cordycepin Derivative for Oncological Research

This guide provides a comprehensive technical overview of N6-Benzoyl-3'-deoxyadenosine, a significant derivative of the naturally occurring nucleoside analog, cordycepin (3'-deoxyadenosine). Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanism of action, and therapeutic potential of this compound, with a focus on its application in oncology.

Introduction: The Rationale for Modifying Cordycepin

Cordycepin, first isolated from the fungus Cordyceps militaris, has demonstrated a wide array of pharmacological activities, including potent antitumor effects.[1] Its therapeutic application, however, is significantly hampered by its rapid in vivo deamination by adenosine deaminase (ADA) into the inactive metabolite 3'-deoxyinosine.[2][3] This metabolic instability leads to a short biological half-life and diminished bioavailability, necessitating strategies to enhance its drug-like properties.

Structural modification of the cordycepin molecule is a key strategy to overcome these limitations.[3] The N6-position of the adenine ring is a prime target for chemical modification. The introduction of a bulky group, such as a benzoyl moiety, can sterically hinder the approach of ADA, thereby protecting the molecule from deamination and extending its therapeutic window. This guide focuses on N6-Benzoyl-3'-deoxyadenosine, a derivative designed for improved stability and sustained biological activity.

Chemical Synthesis and Characterization

The synthesis of N6-Benzoyl-3'-deoxyadenosine from its parent compound, 3'-deoxyadenosine (cordycepin), involves a strategic protection and acylation process. The "transient protection" method, which temporarily silylates the hydroxyl groups to direct benzoylation to the N6-amino group, is an efficient approach.

Synthesis Workflow

The following diagram outlines the key steps in the synthesis of N6-Benzoyl-3'-deoxyadenosine.

Sources

- 1. Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives | MDPI [mdpi.com]

- 2. Experimental and In Silico Analysis of Cordycepin and its Derivatives as Endometrial Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cordycepin: A review of strategies to improve the bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

N6-Benzoyl-3'-deoxyadenosine: A Lipophilic, ADA-Resistant Scaffold for Cancer Research

Executive Summary

N6-Benzoyl-3'-deoxyadenosine represents a strategic chemical modification of the well-known anticancer nucleoside Cordycepin (3'-deoxyadenosine) .[1] While Cordycepin exhibits potent antiproliferative activity via RNA synthesis inhibition and mTOR signaling suppression, its clinical utility is severely compromised by rapid deamination by Adenosine Deaminase (ADA) into the inactive metabolite 3'-deoxyinosine.[2][3]

This technical guide analyzes the N6-benzoyl derivative as a pharmacologically superior "Trojan Horse." By masking the N6-amino group with a benzoyl moiety, researchers can achieve three critical objectives: (1) Complete resistance to extracellular ADA , (2) Enhanced lipophilicity for passive cellular uptake , and (3) Intracellular release of the active pharmacophore. This guide provides the synthesis protocols, mechanistic insights, and experimental frameworks necessary to validate this compound in oncology workflows.

Part 1: Chemical Architecture & Properties

The structural integrity of N6-Benzoyl-3'-deoxyadenosine relies on the stability of the amide bond at the N6 position. Unlike alkylated derivatives (e.g., N6-benzyl), the N6-benzoyl group is an acyl modification, often used as a protecting group in oligonucleotide synthesis but possessing distinct pharmacological prodrug properties.

Key Physicochemical Attributes

| Property | Specification | Significance in Research |

| Molecular Formula | C₁₇H₁₇N₅O₄ | Core adenosine scaffold + Benzoyl group.[1][4][5][6] |

| Molecular Weight | ~355.35 g/mol | Remains small enough for efficient diffusion. |

| Solubility | DMSO, Ethanol, DMF | Poor water solubility compared to Cordycepin; requires organic co-solvent for stock. |

| Stability | pH 4–9 | Stable in neutral buffers; hydrolyzes in strong base (releasing Cordycepin). |

| ADA Susceptibility | Negligible | The bulky benzoyl group sterically hinders the ADA active site. |

Part 2: Mechanism of Action (The "Trojan Horse" Strategy)

The therapeutic logic of N6-Benzoyl-3'-deoxyadenosine is defined by its ability to bypass the metabolic checkpoints that neutralize native Cordycepin.

ADA Evasion (Extracellular)

Adenosine Deaminase (ADA) requires a free N6-amino group to catalyze the conversion of adenosine to inosine. The benzoyl modification acts as a steric shield, rendering the molecule invisible to serum ADA. This dramatically increases the plasma half-life of the prodrug compared to the parent compound.

Cellular Entry & Activation

Due to the hydrophobic benzoyl ring, the derivative exhibits a higher LogP (partition coefficient) than Cordycepin, facilitating passive diffusion across the lipid bilayer. Once intracellular, the compound undergoes enzymatic or hydrolytic cleavage (likely by non-specific amidases or esterases) to release free Cordycepin.

Downstream Signaling

Upon release, the active Cordycepin is phosphorylated by adenosine kinase (ADK) to its mono-, di-, and tri-phosphate forms (3'-dATP). 3'-dATP acts as a chain terminator during RNA synthesis because it lacks the 3'-hydroxyl group required for phosphate bond formation.

Key Pathways Inhibited:

-

Polyadenylation: Inhibition of Poly(A) Polymerase (PAP), destabilizing mRNA.

-

mTORC1: Suppression of protein translation and cell growth.

Visualization: Mechanistic Pathway

Figure 1: The pharmacological trajectory of N6-Benzoyl-3'-deoxyadenosine, highlighting ADA resistance and intracellular activation.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis (Transient Protection Method)

Objective: Synthesize N6-Benzoyl-3'-deoxyadenosine from Cordycepin with high regioselectivity.

Reagents:

Step-by-Step Workflow:

-

Drying: Co-evaporate Cordycepin (1 mmol) with anhydrous pyridine (3x) to remove moisture.

-

Transient Silylation: Suspend dried Cordycepin in pyridine (10 mL). Cool to 0°C. Add TMSCl (5 eq) dropwise.

-

N-Benzoylation: Add Benzoyl Chloride (1.2 eq) dropwise at 0°C. Stir at Room Temperature (RT) for 2 hours.

-

Desilylation: Quench with MeOH (5 mL). Add concentrated Ammonium Hydroxide (2 mL) or treat with dilute acid to remove the transient TMS groups without cleaving the N-benzoyl amide.

-

Purification: Evaporate solvents. Purify via silica gel column chromatography (DCM/MeOH gradient).

Visualization: Synthesis Workflow

Figure 2: One-pot "Transient Protection" synthesis route for N6-Benzoyl-3'-deoxyadenosine.

Protocol B: In Vitro Cytotoxicity & ADA Rescue Assay

Objective: Determine if N6-benzoyl modification retains potency in the presence of ADA.

Materials:

-

Cell Line: T24 (Bladder Cancer) or B16-BL6 (Melanoma).

-

Reagents: N6-Benzoyl-3'-dA, Cordycepin (Positive Control), Calf Intestine ADA (Sigma), MTT Reagent.

Procedure:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment Groups:

-

Group A: Cordycepin (0.1 – 100 µM)

-

Group B: Cordycepin + ADA (1 U/mL)

-

Group C: N6-Benzoyl-3'-dA (0.1 – 100 µM)

-

Group D: N6-Benzoyl-3'-dA + ADA (1 U/mL)

-

-

Incubation: Incubate for 48–72 hours.

-

Readout: Add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.

-

Analysis: Calculate IC50.

-

Expected Result: Group B should show significantly reduced toxicity (higher IC50) compared to Group A due to deamination. Group D should retain toxicity similar to Group C, proving ADA resistance.

-

Part 4: Safety & Handling

-

Hazard Identification: Potentially bioactive nucleoside analogue. Treat as cytotoxic.[6][13][14]

-

Storage: -20°C, desiccated.

-

Solubility: Dissolve in DMSO to create 100 mM stock. Do not store in aqueous solution for prolonged periods to prevent slow hydrolysis of the benzoyl group.

Part 5: References

-

BenchChem. (2025).[5] Application Notes and Protocols for the Benzoylation of Deoxyadenosine.[5] Retrieved from

-

PrepChem. (n.d.). Synthesis of N6-benzoyl-5'-O-monomethoxytrityl-3'-deoxyadenosine.[1] Retrieved from

-

Yoon, S.Y., et al. (2022). Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner. Cancers.[3][6][9][10][13][15] Retrieved from

-

Thomson, A., et al. (2016). Synthesis and In Vitro Evaluation of Adenosine Deaminase Resistant N-6 Aminal and Thioaminal Prodrugs of Cordycepin. ResearchGate.[2] Retrieved from

-

Nakamura, K., et al. (2006).[16] Antitumor Effect of Cordycepin (3′-Deoxyadenosine) on Mouse Melanoma and Lung Carcinoma Cells Involves Adenosine A3 Receptor Stimulation.[7][8] Anticancer Research.[13] Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 8-OXO-Cordycepin Is Not a Suitable Substrate for Adenosine Deaminase-Preliminary Experimental and Theoretical Studies | MDPI [mdpi.com]

- 4. Synthesis and cytotoxicity of cyanoborane adducts of n6-benzoyladenine and 6-triphenylphosphonylpurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Preparation, biological activity and endogenous occurrence of N6-benzyladenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner [mdpi.com]

- 11. Base Excision Repair of N6-Deoxyadenosine Adducts of 1,3-Butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]

- 13. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Halogenation of N⁶-benzyladenosine decreases its cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Antiviral Potential of N6-Benzoyl-3'-deoxyadenosine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless emergence of viral pathogens necessitates a continuous search for novel antiviral agents. Nucleoside analogs have historically formed a cornerstone of antiviral therapy, and among them, 3'-deoxyadenosine (cordycepin) has demonstrated broad-spectrum antiviral activity. This technical guide delves into the antiviral potential of a specific derivative, N6-Benzoyl-3'-deoxyadenosine. While direct empirical data on its antiviral efficacy is nascent, this document synthesizes the foundational knowledge of its parent compound and the influence of N6-substitutions on adenosine analogs to build a compelling scientific case for its investigation. We present a hypothesized mechanism of action, a comprehensive roadmap for its evaluation—from initial screening to mechanistic studies—and detailed experimental protocols to empower researchers in this promising area of drug discovery.

Introduction: The Promise of Adenosine Analogs in Antiviral Therapy

Nucleoside analogs represent a highly successful class of antiviral drugs, primarily functioning by interfering with viral nucleic acid replication.[1][2][3] These molecules, structurally similar to natural nucleosides, can be incorporated into growing viral RNA or DNA chains, leading to premature termination, or they can competitively inhibit viral polymerases.[3][4]

3'-deoxyadenosine, also known as cordycepin, is a naturally occurring adenosine analog that lacks a hydroxyl group at the 3' position of its ribose moiety.[5][6][7] This structural feature is key to its biological activity, as it prevents the formation of a phosphodiester bond during nucleic acid elongation, acting as a chain terminator.[8] Cordycepin has demonstrated potent antiviral effects against a range of RNA viruses, including Dengue virus (DENV), Hepatitis C virus (HCV), and SARS-CoV-2.[5][6][7]

The N6 position of the adenine base offers a strategic site for chemical modification to potentially enhance the therapeutic properties of adenosine analogs. Substitutions at this position can influence factors such as enzyme recognition, cellular uptake, and receptor binding, potentially leading to improved efficacy and selectivity.[9][10][11] This guide focuses on N6-Benzoyl-3'-deoxyadenosine, a derivative that combines the chain-terminating potential of the 3'-deoxyadenosine core with a bulky benzoyl group at the N6 position.

Foundational Compound: 3'-Deoxyadenosine (Cordycepin) - A Case Study

Understanding the established antiviral profile of cordycepin is crucial for hypothesizing the potential of N6-Benzoyl-3'-deoxyadenosine.

2.1. Antiviral Spectrum of Cordycepin

Cordycepin has shown significant inhibitory activity against a variety of RNA viruses. For instance, it has been reported to inhibit DENV-2 infection, virion production, and viral protein synthesis.[5][7] Studies have also highlighted its efficacy against SARS-CoV-2, with an in vitro EC50 value significantly lower than that of remdesivir.[6][12] Its antiviral activity extends to other pathogenic RNA viruses as well.[5][8]

2.2. Established Mechanisms of Action

The primary antiviral mechanisms of cordycepin are multifaceted:

-

RNA Chain Termination: As a 3'-deoxyadenosine analog, cordycepin can be phosphorylated within the cell to its triphosphate form and incorporated into nascent viral RNA chains by RNA-dependent RNA polymerase (RdRp). The absence of a 3'-hydroxyl group then halts further elongation.[8]

-

Inhibition of Viral Polyadenylation: Many viral RNAs require a poly(A) tail for stability and translation. Cordycepin can inhibit the activity of poly(A) polymerase, leading to defective viral RNA.[8]

-

Interaction with Viral Proteins: In the case of DENV, cordycepin has been shown to interact directly with the NS5 protein, which possesses both methyltransferase and RdRp domains crucial for viral replication.[5][7]

-

Modulation of Host Immune Responses: Beyond direct antiviral effects, cordycepin can also modulate host inflammatory responses. It has been observed to reduce the production of pro-inflammatory cytokines like RANTES, IP-10, IL-6, and TNF-α during DENV infection, partly through inhibition of the NF-κB signaling pathway.[5]

N6-Benzoyl-3'-deoxyadenosine: A Candidate for Investigation

N6-Benzoyl-3'-deoxyadenosine is a synthetic derivative of cordycepin.[13][14] The introduction of a benzoyl group at the N6 position is expected to significantly alter its physicochemical properties, potentially influencing its biological activity.

3.1. Chemical Properties

| Property | Value | Source |

| Molecular Formula | C17H17N5O4 | [14][15] |

| Molecular Weight | 355.35 g/mol | [14][15] |

| Appearance | White to off-white powder | [15] |

3.2. Hypothesized Antiviral Potential and Mechanism

We hypothesize that N6-Benzoyl-3'-deoxyadenosine retains the core antiviral scaffold of 3'-deoxyadenosine while the N6-benzoyl group may confer advantageous properties:

-

Enhanced Cellular Uptake: The increased lipophilicity due to the benzoyl group might improve passive diffusion across cell membranes, leading to higher intracellular concentrations.

-

Modified Enzyme Kinetics: The bulky benzoyl group could alter the affinity and interaction kinetics of the molecule with viral polymerases or other viral/host proteins. This could potentially lead to increased potency or a modified spectrum of activity.

-

Protection from Degradation: The N6-benzoyl group may protect the molecule from deamination by adenosine deaminase (ADA), an enzyme that can inactivate adenosine analogs.

Based on these considerations, the hypothesized mechanism of action for N6-Benzoyl-3'-deoxyadenosine is likely to be similar to that of cordycepin, centered around the inhibition of viral RNA synthesis.

Diagram 1: Hypothesized Mechanism of Action of N6-Benzoyl-3'-deoxyadenosine

Caption: Hypothesized intracellular activation and mechanism of action of N6-Benzoyl-3'-deoxyadenosine.

Proposed Investigational Workflow

A systematic approach is required to validate the antiviral potential of N6-Benzoyl-3'-deoxyadenosine. The following workflow outlines the key stages of investigation.

Diagram 2: Experimental Workflow for Antiviral Evaluation

Caption: A phased approach to the comprehensive evaluation of N6-Benzoyl-3'-deoxyadenosine.

Detailed Experimental Protocols

5.1. Phase 1: Synthesis and Characterization

A general method for the synthesis of N6-Benzoyl-3'-deoxyadenosine involves the benzoylation of 3'-deoxyadenosine.

Protocol 5.1.1: Synthesis of N6-Benzoyl-3'-deoxyadenosine

-

Dissolution: Dissolve 3'-deoxyadenosine (cordycepin) in a suitable solvent such as pyridine.

-

Acylation: Add benzoyl chloride dropwise to the solution at 0°C with constant stirring.

-

Reaction: Allow the reaction to proceed at room temperature for a specified duration (e.g., 4-6 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by adding methanol.

-

Purification: Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

5.2. Phase 2: In Vitro Screening

Protocol 5.2.1: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed a suitable cell line (e.g., Vero, A549, Huh-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of N6-Benzoyl-3'-deoxyadenosine in cell culture medium and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Protocol 5.2.2: Antiviral Efficacy (Plaque Reduction Assay)

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Viral Infection: Infect the cell monolayers with a known titer of the virus (e.g., DENV, Influenza, RSV) for 1 hour.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of N6-Benzoyl-3'-deoxyadenosine.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a crystal violet solution to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

EC50 Calculation: Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.

5.3. Phase 3: Mechanism of Action Studies

Protocol 5.3.1: RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

-

Reaction Setup: Prepare a reaction mixture containing a purified viral RdRp enzyme, a suitable RNA template, ribonucleotides (including a labeled nucleotide like [α-³²P]GTP), and varying concentrations of the triphosphate form of N6-Benzoyl-3'-deoxyadenosine.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for 1-2 hours.

-

Termination: Stop the reaction by adding EDTA.

-

Product Separation: Separate the newly synthesized radiolabeled RNA from unincorporated nucleotides using gel electrophoresis.

-

Detection: Visualize the RNA products by autoradiography.

-

IC50 Calculation: Quantify the band intensities to determine the 50% inhibitory concentration (IC50) of the compound against the RdRp activity.

Data Interpretation and Future Directions

The data generated from the proposed workflow will provide a comprehensive profile of the antiviral potential of N6-Benzoyl-3'-deoxyadenosine.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Profile

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Dengue Virus (DENV-2) | Vero | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Influenza A Virus (H1N1) | A549 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| SARS-CoV-2 | Vero E6 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Respiratory Syncytial Virus (RSV) | HEp-2 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

A high selectivity index is a key indicator of a promising antiviral candidate. Should N6-Benzoyl-3'-deoxyadenosine demonstrate significant antiviral activity with low cytotoxicity, further investigations would be warranted. These could include:

-

In vivo efficacy studies in relevant animal models.[1]

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling.

-

Lead optimization through the synthesis and screening of further derivatives.

-

Resistance studies to understand the potential for viral escape mutations.

Conclusion

N6-Benzoyl-3'-deoxyadenosine presents a compelling, yet underexplored, opportunity in the field of antiviral drug discovery. By leveraging the known antiviral properties of its 3'-deoxyadenosine core and the potential benefits conferred by the N6-benzoyl modification, a strong rationale for its investigation exists. This technical guide provides the scientific foundation and a detailed experimental framework for researchers to systematically evaluate its antiviral potential. The successful execution of these studies could unveil a new and potent weapon in the arsenal against viral diseases.

References

- Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. (URL: )

- Cordycepin exhibits both antiviral and anti-inflammatory effects against dengue virus infection - PMC. (URL: )

- Potent Inhibitory Activities of the Adenosine Analogue Cordycepin on SARS-CoV-2 Replic

- Interactions Between Adenosine Receptors and Cordycepin (3'- Deoxyadenosine) from Cordyceps Militaris - Fortune Journals. (URL: )

- Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - MDPI. (URL: )

- Cordycepin Inhibits Virus Replication in Dengue Virus-Infected Vero Cells - MDPI. (URL: )

- N6-Benzoyladenosine - Chem-Impex. (URL: )

- Synthesis of Compounds 6 - PrepChem.com. (URL: )

- Fluorination of Naturally Occurring N6-Benzyladenosine Remarkably Increased Its Antiviral Activity and Selectivity - NIH. (URL: )

- Synthesis and antiviral activity of 3'-C-branched-3'-deoxy analogues of adenosine - Lirias. (URL: )

- Potent Inhibitory Activities of the Adenosine Analogue Cordycepin on SARS-CoV-2 Replication | ACS Omega - ACS Public

- N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences

-

Preparation, biological activity and endogenous occurrence of N6-benzyladenosines | Request PDF - ResearchGate. (URL: [Link])

-

An Improved Preparation of Rp and Sp N6, N6, O2′ - Tri-Benzoyl-Adenosine-3′, 5. (URL: [Link])

-

N6-Benzoyladenosine | C17H17N5O5 | CID 11728391 - PubChem - NIH. (URL: [Link])

-

Synthesis and biological evaluation of N6-cycloalkyl derivatives of 1-deazaadenine nucleosides: a new class of anti-human immunodeficiency virus agents - PubMed. (URL: [Link])

-

New N6-Substituted Adenine Derivatives with High Antiviral Activity against RNA-Containing Viruses - PubMed. (URL: [Link])

-

Synthesis and antiviral activity of 3'-C-branched-3'-deoxy analogues of adenosine - PubMed. (URL: [Link])

-

Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC. (URL: [Link])

-

Carbocyclic Adenosine Analogues as S-adenosylhomocysteine Hydrolase Inhibitors and Antiviral Agents: Recent Advances - PubMed. (URL: [Link])

-

ANTIVIRAL MECHANISMS OF ACTION - Annual Reviews. (URL: [Link])

-

Identifying the Mechanisms for a New Class of Antiviral Drugs Could Hasten Their Approval. (URL: [Link])

-

Enhanced broad spectrum in vitro antiviral efficacy of 3-F-4-MeO-Bn, 3-CN, and 4-CN derivatives of lipid remdesivir nucleoside monophosphate prodrugs - PMC. (URL: [Link])

-

N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine, 100mg - CP Lab Safety. (URL: [Link])

-

Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters - EBSCO. (URL: [Link])

Sources

- 1. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. annualreviews.org [annualreviews.org]

- 3. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 5. Cordycepin exhibits both antiviral and anti-inflammatory effects against dengue virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent Inhibitory Activities of the Adenosine Analogue Cordycepin on SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. fortunejournals.com [fortunejournals.com]

- 9. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorination of Naturally Occurring N6-Benzyladenosine Remarkably Increased Its Antiviral Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]